Isolongifolene

Vue d'ensemble

Description

L’isolongifolène est un sesquiterpène naturel, une classe de terpènes composés de trois unités d’isoprène. Il s’agit d’un composé tricyclique possédant une structure unique qui a suscité un intérêt en raison de ses diverses applications dans différents domaines. L’isolongifolène se trouve principalement dans les huiles essentielles de certaines espèces de pins et est connu pour son arôme boisé distinctif.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’isolongifolène peut être synthétisé à partir du longifolène, un autre sesquiterpène, par une série de réactions chimiques. Une méthode courante consiste à isomériser le longifolène à l’aide de catalyseurs acides. Par exemple, le longifolène peut être traité avec de l’acide acétique glacial et un catalyseur pour produire de l’isolongifolène . Une autre méthode implique l’utilisation d’ondes supersoniques en présence d’un catalyseur pour faciliter le processus d’isomérisation .

Méthodes de production industrielle : À l’échelle industrielle, l’isolongifolène est souvent produit à partir de l’huile de térébenthine, une matière première facilement disponible et peu coûteuse. Le procédé implique l’isomérisation catalytique du longifolène présent dans l’huile de térébenthine en isolongifolène .

Analyse Des Réactions Chimiques

Reaction Conditions and Performance:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 180°C | |

| Catalyst Loading | 10 wt% (relative to substrate) | |

| Reaction Time | 2 hours | |

| Conversion | 90–92% | |

| Selectivity | 100% |

Mechanism :

-

Longifolene’s double bond reacts with Brønsted acid sites on SZ, forming a carbocation intermediate.

-

Rearrangement via hydride and methyl shifts yields this compound .

Supramolecular Cyclization

Encapsulation in a resorcinarene-based supramolecular catalyst enables cyclization of cyclofarnesyl acetate to this compound as the sole product .

Key Features:

-

Catalyst : Self-assembled resorcinarene capsule (I ).

-

Mechanism :

Epoxidation and Rearrangement

This compound epoxide undergoes acid-catalyzed rearrangement to ketones or secondary alcohols.

| Reaction | Conditions | Product Yield | Source |

|---|---|---|---|

| Epoxide → Ketone | 1% HCl in CHCl₃ | 62% | |

| Epoxide → Secondary Alcohol | Adsorption on Al₂O₃/SiO₂ | 55% |

Mechanistic Pathway :

Acylation

Longifolene derivatization via ion-exchange resins yields this compound alongside acetylated byproducts (e.g., acetyl longifoline at 6.06% purity) .

Atmospheric Degradation

This compound reacts with NO₃ radicals in the gas phase, influencing its environmental persistence:

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|

| This compound + NO₃ | (3.9 ± 1.6) × 10⁻¹² |

Implications :

Catalyst Reusability

Nanocrystalline SZ catalysts retain activity over multiple cycles:

| Cycle | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|

| 1 | 92 | 100 | |

| 2 | 89 | 100 | |

| 3 | 85 | 100 |

Regeneration : Calcination at 550°C restores catalytic activity .

Applications De Recherche Scientifique

L’isolongifolène a une large gamme d’applications en recherche scientifique :

Chimie : En chimie organique, l’isolongifolène est utilisé comme matière de départ pour la synthèse de diverses molécules complexes. Sa structure unique en fait un sujet intéressant pour l’étude des mécanismes réactionnels et de la stéréochimie .

Biologie : L’isolongifolène et ses dérivés ont été étudiés pour leurs activités biologiques. Par exemple, l’isolongifolénone, un dérivé de l’isolongifolène, s’est avérée être un répulsif efficace contre les moustiques et les tiques .

Médecine : Des recherches ont montré que l’isolongifolène possède des propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Il a été étudié pour son utilisation potentielle dans le traitement de l’ischémie/reperfusion hépatique et d’autres affections médicales .

Industrie : L’isolongifolène est largement utilisé dans l’industrie des parfums en raison de son agréable arôme boisé. Il est également utilisé dans la production de parfums, de cosmétiques et d’autres produits de soins personnels .

Mécanisme D'action

Le mécanisme d’action de l’isolongifolène varie en fonction de son application. Dans les systèmes biologiques, l’isolongifolène exerce ses effets par l’intermédiaire de diverses cibles et voies moléculaires. Par exemple, ses propriétés antioxydantes sont attribuées à sa capacité à piéger les radicaux libres et à réduire le stress oxydatif . Dans le cas de ses effets anti-inflammatoires, l’isolongifolène inhibe la production de cytokines et de médiateurs pro-inflammatoires .

Comparaison Avec Des Composés Similaires

L’isolongifolène est similaire à d’autres sesquiterpènes tels que le longifolène, l’isolongifolénone et le cèdre. Il se distingue par sa structure et les réactions spécifiques qu’il subit.

Composés similaires :

Longifolène : Un sesquiterpène tricyclique qui sert de précurseur à l’isolongifolène.

Isolongifolénone : Un dérivé oxydé de l’isolongifolène ayant des applications dans l’industrie des parfums.

L’isolongifolène se distingue par sa polyvalence en matière de réactions chimiques et sa large gamme d’applications dans divers domaines.

Activité Biologique

Isolongifolene is a sesquiterpene compound with significant biological activities that have garnered attention in various fields, including pharmacology, agriculture, and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is structurally related to longifolene and is characterized by its unique bicyclic structure. It has been identified in several plant species and possesses a range of bioactive properties.

Antimicrobial Activity

Research Findings:

this compound exhibits notable antimicrobial properties. A study demonstrated that this compound-loaded chitosan nanoparticles showed significant antimicrobial activity against various pathogens. The nanoparticles were synthesized and characterized for their potential use in drug delivery systems aimed at combating infections .

Table 1: Antimicrobial Efficacy of this compound-Loaded Nanoparticles

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Anti-Cancer Properties

Case Studies:

Recent studies have highlighted the potential of this compound in cancer therapy. The formulation of this compound-loaded nanoparticles has shown promise in enhancing the efficacy of chemotherapeutic agents while reducing side effects. The nanoparticles demonstrated sustained release profiles and compatibility with plasma, indicating their potential as adjuvants in cancer treatment .

In Vitro Release Study:

The release kinetics of this compound from chitosan nanoparticles were evaluated using a dialysis membrane method. The results indicated that about 50% of this compound was released over a period of 10 hours, suggesting a controlled release mechanism conducive for therapeutic applications .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for developing treatments for inflammatory diseases.

Applications in Agriculture

Pesticidal Activity:

this compound has been explored as a natural pesticide due to its insecticidal properties. Studies have shown that it can effectively repel certain agricultural pests without harming beneficial insects, making it an environmentally friendly alternative to synthetic pesticides.

Propriétés

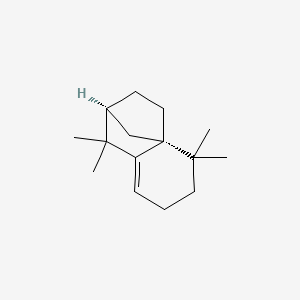

IUPAC Name |

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAYTJDLQBXCQ-NHYWBVRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044518 | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-66-6, 17015-38-2 | |

| Record name | (-)-Isolongifolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolongifolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolongifolene, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLONGIFOLENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLONGIFOLENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.